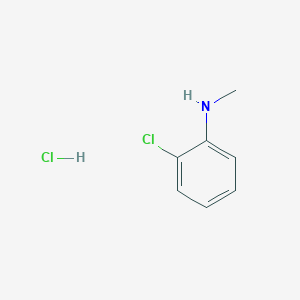

2-Chloro-N-methylaniline hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-chloro-N-methylaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClN.ClH/c1-9-7-5-3-2-4-6(7)8;/h2-5,9H,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAICYTXRERVYMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC=CC=C1Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50675161 | |

| Record name | 2-Chloro-N-methylaniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50675161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187385-64-3 | |

| Record name | Benzenamine, 2-chloro-N-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187385-64-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-N-methylaniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50675161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Chloro-N-methylaniline hydrochloride CAS number and molecular formula

An In-Depth Technical Guide to 2-Chloro-N-methylaniline Hydrochloride

Abstract

This guide provides a comprehensive technical overview of this compound, a key chemical intermediate for researchers, scientists, and professionals in drug development. The document details its chemical identity, physicochemical properties, synthesis protocols, and applications, with a focus on its role as a versatile building block in organic synthesis. Emphasizing scientific integrity, this paper explains the rationale behind experimental procedures and adheres to stringent safety and handling protocols. All data and procedures are supported by authoritative sources to ensure reliability and reproducibility.

Chemical Identity and Physicochemical Properties

This compound is the hydrochloride salt of 2-Chloro-N-methylaniline. The protonation of the secondary amine group significantly increases its polarity and aqueous solubility compared to the free base, a critical attribute for its use in various reaction conditions and for ease of handling.

Compound Identifiers

The following table summarizes the key identifiers for this compound.

| Identifier | Value | Source |

| CAS Number | 1187385-64-3 | [1][2] |

| Molecular Formula | C7H9Cl2N | [1][2] |

| IUPAC Name | 2-chloro-N-methylaniline;hydrochloride | [1] |

| Molecular Weight | 178.06 g/mol | [1] |

| InChI Key | BAICYTXRERVYMP-UHFFFAOYSA-N | [1] |

| Canonical SMILES | CNC1=CC=CC=C1Cl.Cl | [1] |

Physicochemical Data

This table outlines the known physical and chemical properties of the compound.

| Property | Value | Source(s) |

| Physical State | Solid (Assumed based on hydrochloride salt form) | General Chemical Knowledge |

| Appearance | White to off-white crystalline solid (Typical for similar compounds) | [3] |

| Purity | ≥98% (Typical commercial grade) | [2] |

| Storage | Room temperature, in a dry, dark place | [2][4] |

| Solubility | Miscible with water; solubility in organic solvents is limited. | [3][5] |

Synthesis and Manufacturing

The synthesis of this compound is a straightforward acid-base reaction starting from its free base, 2-Chloro-N-methylaniline. This process is fundamental for its purification, stabilization, and preparation for subsequent reactions where a salt form is advantageous.

Synthesis Workflow Diagram

The diagram below illustrates the typical laboratory-scale synthesis of this compound from its parent aniline.

Caption: Workflow for the synthesis of this compound.

Detailed Synthesis Protocol

This protocol describes the conversion of 2-Chloro-N-methylaniline to its hydrochloride salt. The causality for using anhydrous solvents is to prevent the dissolution of the final salt product in water, thereby maximizing yield during precipitation and filtration.

Materials:

-

2-Chloro-N-methylaniline (1.0 eq)

-

Anhydrous diethyl ether or isopropanol

-

Hydrochloric acid solution (e.g., 2M in diethyl ether or concentrated HCl)

-

Round-bottom flask, magnetic stirrer, and addition funnel

Procedure:

-

Dissolution: Dissolve 2-Chloro-N-methylaniline in a minimal amount of anhydrous diethyl ether in a round-bottom flask with stirring.

-

Acidification: Slowly add a solution of hydrochloric acid (1.1 eq) dropwise to the stirred solution at 0-5°C. The use of a slight excess of acid ensures complete conversion of the aniline to its salt.

-

Precipitation: Upon addition of HCl, the hydrochloride salt will precipitate out of the solution as a solid. Continue stirring for an additional 30 minutes in an ice bath to ensure complete precipitation.

-

Isolation: Collect the solid product by vacuum filtration.

-

Washing: Wash the collected solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material or excess HCl.

-

Drying: Dry the final product under vacuum to remove residual solvent.

Applications in Research and Drug Development

This compound serves as a crucial building block in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[3][6] The presence of a chlorine atom and a secondary amine on the aniline scaffold provides multiple reactive sites for further chemical modification.

Role as a Chemical Intermediate

The primary application of this compound is as a precursor for the synthesis of more complex molecules.[3] The aniline ring can undergo further electrophilic substitution, while the amine group can be involved in amide bond formation, N-alkylation, or serve as a directing group. Chlorinated anilines are common precursors in the synthesis of pharmaceuticals and agrochemicals.[7][8][9] While specific drugs derived from this exact molecule are not widely documented in public literature, its structure is analogous to intermediates used in the development of kinase inhibitors and other targeted therapies.[8]

Logical Relationship in Synthesis

The following diagram illustrates the role of this compound as a foundational block for creating diverse chemical entities.

Caption: Synthetic utility of this compound.

Analytical Methodologies

To ensure the quality and purity of this compound, several analytical techniques can be employed.

-

Gas Chromatography (GC): Useful for assessing the purity of the parent aniline (2-Chloro-N-methylaniline) before salt formation.[10]

-

High-Performance Liquid Chromatography (HPLC): The primary method for determining the purity of the final hydrochloride salt, often using a C18 column with a mobile phase of acetonitrile and water with a suitable buffer.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of the compound by analyzing the chemical shifts and coupling constants of the protons (¹H NMR) and carbons (¹³C NMR).

-

Mass Spectrometry (MS): To confirm the molecular weight of the parent compound.

Safety, Handling, and Storage

As a chlorinated aromatic amine, this compound must be handled with appropriate caution. The data presented is based on safety information for structurally similar compounds.

Hazard Identification and Personal Protective Equipment (PPE)

| Hazard Category | Precautionary Measures and Required PPE |

| Inhalation | May cause respiratory irritation.[11] Use in a well-ventilated area or with a fume hood.[11] |

| Skin Contact | Causes skin irritation.[11] Wear impervious gloves and protective clothing.[12] |

| Eye Contact | Causes serious eye irritation.[11] Wear safety goggles with side-shields.[12] |

| Ingestion | Harmful if swallowed. Do not eat, drink, or smoke when handling. |

First Aid Measures

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.[13]

-

On Skin Contact: Immediately wash off with plenty of soap and water. Remove contaminated clothing.[13]

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.[11]

-

If Swallowed: Rinse mouth with water and seek medical advice. Do not induce vomiting.[13]

Storage and Disposal

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[12] Store locked up.[11]

-

Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[11]

Conclusion

This compound is a valuable chemical reagent whose utility is defined by its versatile structure. Its role as a building block in the synthesis of pharmaceuticals and other high-value chemicals is significant. Proper understanding of its synthesis, handling, and reactivity is essential for its safe and effective use in a research and development setting. This guide provides the foundational knowledge required for professionals to incorporate this compound into their synthetic workflows confidently and safely.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

PubChem. N-(2-chloroethyl)-N-methylaniline;hydrochloride. National Center for Biotechnology Information. [Link]

-

PubChem. 5-Chloro-2-methylaniline hydrochloride. National Center for Biotechnology Information. [Link]

-

NIST. 4-Chloro-2-methylaniline hydrochloride. NIST Chemistry WebBook. [Link]

-

Oakwood Chemical. 2-Chloro-N-methylaniline, HCl, min 98%, 100 grams. [Link]

- Google Patents. Process for the preparation of 2-chloro and 2,6-dichloroanilines.

-

NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Applications of 3-Chloro-2-methylaniline: From Herbicides to Cancer Agents. [Link]

- Google Patents. Synthesis method of 5-chloro-2-methyl aniline.

-

PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]

-

Yufeng. (2024, September 20). Exploring the Properties and Applications of Aniline and N-Methylaniline. [Link]

-

EPA. Method 8131: Aniline and Selected Derivatives by Gas Chromatography. [Link]

Sources

- 1. This compound | C7H9Cl2N | CID 46739562 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. calpaclab.com [calpaclab.com]

- 3. Buy 2,5-dichloro-N-methylaniline hydrochloride | 1193389-58-0 [smolecule.com]

- 4. 2-CHLORO-N-METHYLANILINE price,buy 2-CHLORO-N-METHYLANILINE - chemicalbook [chemicalbook.com]

- 5. 2-Chloro-N-methylaniline, 97% | Fisher Scientific [fishersci.ca]

- 6. Exploring the Properties and Applications of Aniline and N-Methylaniline [yufenggp.com]

- 7. nbinno.com [nbinno.com]

- 8. 2-chloro-6-methyl aniline: uses and synthesis_Chemicalbook [chemicalbook.com]

- 9. 2-Chloro-6-methylaniline Manufacturer in India [punagri.com]

- 10. epa.gov [epa.gov]

- 11. echemi.com [echemi.com]

- 12. fishersci.com [fishersci.com]

- 13. chemicalbook.com [chemicalbook.com]

A Comprehensive Technical Guide to 2-Chloro-N-methylaniline Hydrochloride: Synthesis, Characterization, and Applications

Executive Summary: 2-Chloro-N-methylaniline hydrochloride is a substituted aniline derivative of significant interest in the fields of organic synthesis and pharmaceutical development. As a halogenated aromatic amine, its distinct structural features—a chlorine atom ortho to a secondary amine—provide a versatile scaffold for constructing more complex molecular architectures. This guide offers an in-depth exploration of this compound, from its fundamental chemical identity to its practical application. We will detail its synthesis, outline robust analytical methodologies for its characterization, discuss its role as a key intermediate in medicinal chemistry, and provide essential safety and handling protocols. This document is intended for researchers, chemists, and drug development professionals who require a technical understanding of this valuable synthetic building block.

Chemical Identity and Physicochemical Properties

IUPAC Nomenclature and Chemical Identifiers

The unambiguous identification of a chemical entity is paramount for scientific rigor and regulatory compliance. The formal name for the topic compound under the rules of the International Union of Pure and Applied Chemistry (IUPAC) is 2-chloro-N-methylaniline;hydrochloride [1]. This name precisely describes the molecular structure: an N-methylaniline core with a chlorine substituent at the second position of the benzene ring, which has been salified with hydrogen chloride.

For ease of reference and database searching, several identifiers are used. These are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | 2-chloro-N-methylaniline;hydrochloride | PubChem[1] |

| CAS Number | 1187385-64-3 | PubChem[1] |

| Molecular Formula | C₇H₉Cl₂N | PubChem[1] |

| Molecular Weight | 178.06 g/mol | PubChem[1] |

| Canonical SMILES | CNC1=CC=CC=C1Cl.Cl | PubChem[1] |

| InChI Key | BAICYTXRERVYMP-UHFFFAOYSA-N | PubChem[1] |

Structural Elucidation

The molecule consists of a protonated 2-chloro-N-methylaniline cation and a chloride anion. The positive charge is localized on the nitrogen atom of the secondary amine, a consequence of its reaction with hydrochloric acid. This salt formation is a common strategy to improve the stability and handling characteristics (e.g., crystallinity, solubility in polar solvents) of amine compounds.

Figure 1. 2D Chemical Structure of this compound.

Figure 1. 2D Chemical Structure of this compound.

Physicochemical Properties

While specific experimental data for the hydrochloride salt is sparse, the properties can be inferred from its structure and data available for the parent free base, 2-Chloro-N-methylaniline (CAS 932-32-1).

| Property | Value (for parent amine) | Source |

| Appearance | Clear colorless to pale yellow liquid | Thermo Fisher Scientific[2] |

| Molecular Weight | 141.60 g/mol | Sigma-Aldrich[3] |

| Refractive Index | 1.5780-1.5830 @ 20°C | Thermo Fisher Scientific[2] |

| Solubility | Not miscible or difficult to mix in water | Fisher Scientific[4] |

The hydrochloride salt is expected to be a crystalline solid with significantly higher solubility in water and other polar protic solvents compared to its free base form.

Synthesis and Mechanistic Considerations

The preparation of this compound is typically achieved through a two-step process: regioselective chlorination of the aromatic ring followed by salt formation.

Synthetic Workflow

The overall synthetic strategy hinges on the directing effects of the N-methylamino group during electrophilic aromatic substitution. The workflow is visualized below.

Detailed Synthesis Protocol

This protocol describes a general laboratory-scale synthesis.

Step 1: Ortho-Chlorination of N-Methylaniline

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, dissolve N-methylaniline in a suitable anhydrous solvent (e.g., acetic acid or a chlorinated solvent like dichloromethane).

-

Temperature Control: Cool the reaction mixture to 0-5 °C using an ice bath. This is critical to control the reaction rate and minimize the formation of para- and di-substituted byproducts.

-

Reagent Addition: Slowly add a chlorinating agent (e.g., N-Chlorosuccinimide (NCS) or sulfuryl chloride) dissolved in the same solvent via the dropping funnel over 1-2 hours.

-

Rationale: The N-methylamino group is a strong ortho-, para-director. By performing the reaction at low temperatures, the kinetic ortho-product is favored. NCS is often preferred for its milder reaction conditions compared to chlorine gas.

-

-

Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC until the starting material is consumed.

-

Workup: Quench the reaction by adding a reducing agent (e.g., aqueous sodium sulfite solution) to destroy any excess chlorinating agent. Neutralize the mixture with a base (e.g., sodium bicarbonate or sodium hydroxide solution) and extract the organic product with a solvent like ethyl acetate.

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 2-chloro-N-methylaniline is then purified by column chromatography or vacuum distillation.

Step 2: Hydrochloride Salt Formation

-

Dissolution: Dissolve the purified 2-chloro-N-methylaniline free base in a suitable anhydrous solvent, such as diethyl ether or isopropanol.

-

Acidification: Slowly bubble dry hydrogen chloride gas through the solution or add a solution of HCl in an anhydrous solvent (e.g., HCl in isopropanol).

-

Precipitation: The hydrochloride salt will precipitate out of the solution as a solid.

-

Rationale: The basic nitrogen atom of the amine is protonated by the strong acid (HCl), forming the ionic salt which is typically much less soluble in non-polar organic solvents.

-

-

Isolation: Collect the solid product by vacuum filtration, wash with a small amount of cold, anhydrous solvent to remove impurities, and dry under vacuum.

Analytical Characterization

A multi-technique, or orthogonal, approach is essential for the definitive characterization and quality control of this compound.

Chromatographic Methods

Chromatography is used to assess the purity of the compound and quantify it in complex mixtures.

3.2.1 High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for purity assessment due to its high resolution and sensitivity. A protocol adapted from methods for similar aniline derivatives is presented below[5].

| Parameter | Condition | Rationale |

| System | HPLC with UV-Vis Detector | Standard, robust setup for chromophoric compounds. |

| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) | Provides excellent retention and separation for moderately polar aromatic compounds. |

| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% Formic Acid | Isocratic elution is simple and reproducible. Formic acid improves peak shape by protonating residual silanols and ensuring the analyte is in a single protonation state. |

| Flow Rate | 1.0 mL/min | Standard flow rate for analytical columns of this dimension. |

| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |

| Detection | UV at ~240 nm | Wavelength near the absorbance maximum for chloroaniline derivatives provides high sensitivity. |

| Injection Vol. | 10 µL | Standard volume for analytical HPLC. |

| Sample Prep. | Dissolve sample in mobile phase, filter through 0.45 µm filter. | Ensures complete dissolution and removes particulates that could damage the column. |

3.2.2 Gas Chromatography-Mass Spectrometry (GC-MS)

For the analysis of the free base or a derivatized form, GC-MS provides excellent separation and definitive structural confirmation. The hydrochloride salt itself is not volatile and must be neutralized to the free base before injection.

| Parameter | Condition | Rationale |

| System | GC-MS with Electron Ionization (EI) source | Standard for volatile organic compound analysis, providing reproducible fragmentation patterns for library matching. |

| Column | Fused silica capillary, e.g., SE-54 or DB-5 (30 m x 0.25 mm) | A non-polar to mid-polar column is suitable for separating aniline derivatives[6]. |

| Injector Temp. | 250 °C | Ensures rapid volatilization of the analyte. |

| Oven Program | Start at 80°C, ramp to 280°C at 10°C/min | A temperature gradient is necessary to elute the compound with good peak shape. |

| Carrier Gas | Helium at ~1 mL/min | Inert carrier gas with good efficiency. |

| MS Scan Range | 40-300 m/z | Covers the molecular ion and key fragment ions of the analyte. |

| Sample Prep. | Dissolve the hydrochloride salt in water, basify with NaOH to pH >11, extract with dichloromethane, and inject the organic layer[6]. | Converts the salt to the volatile free base for GC analysis. |

Spectroscopic Characterization

Spectroscopic methods provide detailed information about the molecular structure.

| Technique | Expected Observations for 2-Chloro-N-methylaniline |

| ¹H NMR | Aromatic Protons (4H): Complex multiplet pattern in the ~6.6-7.3 ppm range. N-H Proton (1H): Broad singlet, chemical shift is concentration and solvent dependent (for free base). In the HCl salt, this will be shifted downfield significantly and may appear as a triplet if coupled to the N-methyl protons. N-Methyl Protons (3H): Singlet around ~2.8 ppm (for free base); will be a doublet in the HCl salt due to coupling with the N-H proton. |

| ¹³C NMR | Aromatic Carbons (6C): Six distinct signals in the aromatic region (~110-150 ppm). The carbon bearing the chlorine (C-Cl) and the carbon bearing the amino group (C-N) will be identifiable by their characteristic shifts. Methyl Carbon (1C): A single signal in the aliphatic region (~30 ppm). |

| FTIR | N-H Stretch: A sharp band around 3400 cm⁻¹ (secondary amine). For the HCl salt, this will be replaced by a very broad band for the N⁺-H stretch from ~2400-3200 cm⁻¹. Aromatic C-H Stretch: Bands just above 3000 cm⁻¹. C-N Stretch: Around 1300 cm⁻¹. C-Cl Stretch: A strong band in the fingerprint region, typically 700-800 cm⁻¹. |

Applications in Drug Discovery and Development

This compound is not typically an active pharmaceutical ingredient (API) itself. Instead, its value lies in its utility as a versatile intermediate or building block in the synthesis of APIs.

Role as a Synthetic Building Block

The chemical reactivity of 2-Chloro-N-methylaniline is dictated by its three key features: the nucleophilic secondary amine, the activated aromatic ring, and the chlorine substituent. This trifecta of functionality allows for a diverse range of subsequent chemical transformations, making it a valuable precursor in multi-step syntheses.

Case Study: Precursor to Kinase Inhibitors

Many modern targeted therapies, particularly kinase inhibitors used in oncology, feature complex heterocyclic core structures. Chloroaniline derivatives are frequently used as starting materials for building these scaffolds. For instance, the related compound 2-Chloro-6-methylaniline is a crucial intermediate in the synthesis of Dasatinib, a drug used to treat chronic myelogenous leukemia (CML)[7][8]. The chloro- and amino- groups are used in sequential reactions (e.g., condensation and cross-coupling) to construct the final drug molecule. 2-Chloro-N-methylaniline can similarly be envisioned as a starting point for analogous APIs where an N-methyl group is desired in the final structure.

Safety, Handling, and Toxicology

As with all chemical reagents, proper handling of this compound is essential. The toxicological profile is informed by data on the parent amine and related chloroaniline compounds.

Hazard Identification

-

Acute Toxicity: Chloroanilines are classified as toxic if swallowed, inhaled, or in contact with skin[9].

-

Organ Toxicity: May cause damage to organs, particularly the blood (hematotoxicity), through prolonged or repeated exposure[9]. Aromatic amines are known to cause methemoglobinemia, a condition where the iron in hemoglobin is oxidized, impairing oxygen transport[9][10].

-

Irritation: Causes skin and serious eye irritation[11].

Recommended Handling and Personal Protective Equipment (PPE)

| Precaution | Specification | Rationale |

| Ventilation | Handle only in a certified chemical fume hood. | To prevent inhalation of dust or vapors[11]. |

| Eye Protection | Chemical safety goggles and/or face shield. | To prevent contact with eyes, which can cause serious irritation[11]. |

| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). | To prevent skin contact and absorption[11]. |

| Skin/Body | Lab coat, closed-toe shoes. Consider additional protective clothing for large quantities. | To prevent accidental skin exposure[11]. |

| First Aid | Eyes: Rinse with water for 15 minutes. Skin: Wash with soap and water. Inhalation: Move to fresh air. Ingestion: Do not induce vomiting. Seek immediate medical attention in all cases of exposure[12]. | Standard first-aid procedures for hazardous chemical exposure. |

Conclusion

This compound is a well-defined chemical compound with significant potential as a synthetic intermediate in research and development, particularly within the pharmaceutical industry. Its preparation is straightforward, relying on fundamental principles of electrophilic aromatic substitution. Its true value is realized in its capacity as a versatile building block, offering multiple reaction sites for the construction of complex, high-value molecules. A thorough understanding of its properties, synthesis, analysis, and safe handling procedures, as detailed in this guide, is crucial for any scientist intending to utilize this compound in their work.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Australian Government Department of Health. (2017, June 30). 2-Chloroaniline and its hydrochloride: Human health tier II assessment. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of 2-Chloro-6-Methylaniline in Modern Pharmaceutical Synthesis. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Backbone of Oncology: Understanding 2-Chloro-6-Methylaniline in Drug Synthesis. [Link]

-

U.S. Environmental Protection Agency. Method 8131: Aniline and Selected Derivatives by Gas Chromatography. [Link]

Sources

- 1. This compound | C7H9Cl2N | CID 46739562 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Chloro-N-methylaniline, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. 2-Chloro-N-methylaniline - [sigmaaldrich.com]

- 4. 2-Chloro-N-methylaniline, 97% | Fisher Scientific [fishersci.ca]

- 5. benchchem.com [benchchem.com]

- 6. epa.gov [epa.gov]

- 7. nbinno.com [nbinno.com]

- 8. nbinno.com [nbinno.com]

- 9. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 10. datasheets.scbt.com [datasheets.scbt.com]

- 11. fishersci.com [fishersci.com]

- 12. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to the Structure and Bonding of 2-Chloro-N-methylaniline Hydrochloride

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the chemical structure and bonding of 2-Chloro-N-methylaniline hydrochloride (C₇H₉Cl₂N). While experimental data for this specific salt is not extensively available in public literature, this document synthesizes information from its parent compound, 2-Chloro-N-methylaniline, and analogous substituted anilinium halides to present a detailed overview. The guide covers molecular and electronic structure, expected spectroscopic characteristics (NMR, IR, and Mass Spectrometry), and insights into its solid-state architecture, including crystal packing and hydrogen bonding. Furthermore, a standard laboratory-scale synthesis protocol and safety considerations are outlined to support researchers in the fields of medicinal chemistry and materials science.

Introduction

2-Chloro-N-methylaniline and its hydrochloride salt are valuable intermediates in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The strategic placement of the chloro and N-methyl groups on the aniline scaffold imparts specific steric and electronic properties that are instrumental in directing the course of chemical reactions and influencing the biological activity of downstream products. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, a critical attribute for many pharmaceutical applications.

This guide aims to provide a deep dive into the fundamental structural and bonding characteristics of this compound. By understanding these core principles, researchers can better predict its reactivity, optimize reaction conditions, and interpret analytical data.

Molecular and Electronic Structure

The chemical identity of this compound is rooted in its molecular composition and the intricate interplay of electronic effects within the molecule.

Chemical Identity

| Property | Value | Source |

| IUPAC Name | 2-chloro-N-methylaniline;hydrochloride | [1] |

| CAS Number | 1187385-64-3 | [1] |

| Molecular Formula | C₇H₉Cl₂N | [1] |

| Molecular Weight | 178.06 g/mol | [1] |

| Canonical SMILES | CNC1=CC=CC=C1Cl.Cl | [1] |

Electronic Effects

The electronic character of this compound is a confluence of inductive and resonance effects from its substituents. The chlorine atom, being highly electronegative, exerts a strong electron-withdrawing inductive effect (-I) on the benzene ring. Conversely, the nitrogen of the N-methylamino group possesses a lone pair of electrons that can be delocalized into the aromatic system, resulting in an electron-donating resonance effect (+R).

Upon protonation to form the hydrochloride salt, the nitrogen's lone pair becomes involved in bonding with the acidic proton. This significantly diminishes its +R effect, making the anilinium group a potent deactivating group with a strong -I effect. This electronic shift has profound implications for the molecule's reactivity and its spectroscopic signatures.

Caption: Electronic effects in 2-Chloro-N-methylaniline and its protonated form.

Spectroscopic Characterization (Predicted)

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protonation of the amino group to form the anilinium ion is expected to cause a significant downfield shift of the aromatic proton signals in the ¹H NMR spectrum. This is due to the increased electron-withdrawing nature of the -NH₂CH₃⁺ group compared to the -NHCH₃ group. The N-methyl protons will also experience a downfield shift and will likely appear as a triplet due to coupling with the two N-H protons. The N-H protons themselves would be expected to appear as a broad singlet at a significantly downfield chemical shift.

In the ¹³C NMR spectrum, the carbon atoms of the aromatic ring are expected to be deshielded upon protonation, resulting in a downfield shift of their signals. The N-methyl carbon signal will also be shifted downfield.

Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm)

| Moiety | Predicted ¹H Shift Range | Predicted ¹³C Shift Range |

| Aromatic C-H | 7.0 - 8.0 | 120 - 140 |

| N-CH₃ | 3.0 - 3.5 | 30 - 35 |

| N-H | 9.0 - 11.0 | - |

| C-Cl | - | 125 - 135 |

| C-N | - | 140 - 150 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands indicative of the anilinium ion. The N-H stretching vibrations of the -NH₂⁺- group will likely appear as a broad band in the region of 2800-3200 cm⁻¹. This is in contrast to the sharper N-H stretch of the secondary amine in the parent compound, which typically appears around 3400 cm⁻¹. Other key expected absorptions include C-H stretching of the aromatic ring and the methyl group, C=C stretching of the aromatic ring, and C-N and C-Cl stretching vibrations.

Predicted Key IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) |

| N-H Stretch (Anilinium) | 2800 - 3200 (broad) |

| C-H Stretch (Aromatic) | 3000 - 3100 |

| C-H Stretch (Aliphatic) | 2850 - 2960 |

| C=C Stretch (Aromatic) | 1450 - 1600 |

| C-N Stretch | 1250 - 1350 |

| C-Cl Stretch | 700 - 800 |

Mass Spectrometry (MS)

In a mass spectrum, this compound is expected to show a molecular ion peak corresponding to the free base, 2-Chloro-N-methylaniline, as the hydrochloride salt will likely dissociate under typical ionization conditions. The mass spectrum of the free base would exhibit a characteristic isotopic pattern for the chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio). Fragmentation would likely involve the loss of the methyl group, the chlorine atom, and potentially the elimination of HCN.

Solid-State Structure and Bonding

The solid-state structure of this compound is anticipated to be a crystalline solid, with its crystal lattice stabilized by a network of intermolecular forces.

Crystal Packing and Hydrogen Bonding

Based on studies of other haloanilinium halides, the crystal structure of this compound is expected to be dominated by strong N-H···Cl hydrogen bonds between the anilinium cation and the chloride anion.[2] These interactions are crucial in dictating the overall packing of the molecules in the crystal lattice. It is likely that the crystal packing will arrange the molecules in a way that maximizes these favorable electrostatic interactions, potentially leading to layered structures with alternating hydrophilic (containing the N-H···Cl bonds) and hydrophobic (the aromatic rings) regions.[2]

Caption: Conceptual diagram of potential crystal packing in this compound.

Synthesis Protocol

The synthesis of this compound is a straightforward acid-base reaction. The following protocol outlines a general laboratory-scale procedure.

Materials and Equipment

-

2-Chloro-N-methylaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Anhydrous Diethyl Ether

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Büchner funnel and filter paper

-

Vacuum flask

-

pH paper or pH meter

Step-by-Step Procedure

-

Dissolution: Dissolve a known quantity of 2-Chloro-N-methylaniline in a minimal amount of anhydrous diethyl ether in a round-bottom flask.

-

Acidification: While stirring the solution, slowly add a stoichiometric equivalent of concentrated hydrochloric acid dropwise using a dropping funnel. The reaction is exothermic, so the addition should be controlled to maintain a moderate temperature.

-

Precipitation: As the hydrochloric acid is added, the this compound salt will precipitate out of the solution as a solid.

-

Completion and Isolation: Continue stirring for an additional 30 minutes after the acid addition is complete to ensure full conversion. Collect the precipitated solid by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material or impurities.

-

Drying: Dry the purified this compound product under vacuum to remove any residual solvent.

Sources

An In-depth Technical Guide to the Synthesis of 2-Chloro-N-methylaniline Hydrochloride from N-methylaniline

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-Chloro-N-methylaniline hydrochloride, a key intermediate in the pharmaceutical and agrochemical industries. The document details the electrophilic aromatic substitution reaction at the core of this transformation, focusing on the chlorination of N-methylaniline. It offers a critical evaluation of common chlorinating agents, with a particular emphasis on the use of sulfuryl chloride (SO₂Cl₂) and N-chlorosuccinimide (NCS). The guide presents a detailed, step-by-step experimental protocol, including reaction setup, workup, purification, and final conversion to the hydrochloride salt. Furthermore, it addresses crucial safety considerations and provides insights into the analytical characterization of the final product. This document is intended for researchers, scientists, and professionals in drug development seeking a thorough and practical understanding of this important synthetic transformation.

Introduction: The Significance of 2-Chloro-N-methylaniline

Halogenated anilines are a critical class of building blocks in organic synthesis, serving as precursors to a wide array of valuable compounds. Among these, 2-Chloro-N-methylaniline is a particularly important intermediate. Its unique substitution pattern, featuring a chlorine atom ortho to a methylamino group, provides a versatile scaffold for the synthesis of pharmaceuticals, such as tyrosine kinase inhibitors, and agrochemicals.[1][2] The hydrochloride salt form enhances the compound's stability and handling properties.[3][4]

This guide focuses on the direct chlorination of N-methylaniline as a primary route to synthesize 2-Chloro-N-methylaniline. The narrative will delve into the mechanistic underpinnings of this reaction, provide a robust experimental protocol, and discuss the critical parameters that ensure a successful and safe synthesis.

Mechanistic Insights: The Chlorination of N-methylaniline

The synthesis of 2-Chloro-N-methylaniline from N-methylaniline proceeds via an electrophilic aromatic substitution reaction. The methylamino group (-NHCH₃) is a potent activating group, directing incoming electrophiles to the ortho and para positions of the benzene ring.

The reaction is believed to proceed through an initial N-chlorination to form an N-chloroaniline intermediate.[5][6] This intermediate is unstable and can rearrange to form the C-chlorinated products. The choice of chlorinating agent and reaction conditions significantly influences the regioselectivity and the prevention of over-chlorination.[7]

Choice of Chlorinating Agent: A Comparative Analysis

Several reagents can be employed for the chlorination of anilines, each with its own advantages and drawbacks.

-

Sulfuryl Chloride (SO₂Cl₂): A powerful and often high-yielding chlorinating agent.[8] However, it is highly corrosive and reacts violently with water, requiring careful handling.[9][10][11]

-

N-Chlorosuccinimide (NCS): A milder and more convenient chlorinating agent.[8][12][13][14] It is a solid, making it easier to handle than sulfuryl chloride. Reactions with NCS often exhibit good regioselectivity.[12][15]

-

Chlorine Gas (Cl₂): While effective, the gaseous nature of chlorine presents significant handling and safety challenges, making it less suitable for typical laboratory-scale synthesis.[3]

For the purposes of this guide, we will focus on a protocol utilizing sulfuryl chloride, a common and effective choice for this transformation, while acknowledging that NCS presents a viable alternative with a better safety profile.

Experimental Protocol: A Self-Validating System

This section provides a detailed, step-by-step methodology for the synthesis of this compound. The protocol is designed to be self-validating, with clear checkpoints and expected outcomes.

Reagents and Materials

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Notes |

| N-methylaniline | C₇H₉N | 107.15 | 1.0 eq | Starting material |

| Sulfuryl Chloride | SO₂Cl₂ | 134.97 | 1.0-1.1 eq | Chlorinating agent |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Anhydrous | Reaction solvent |

| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | As needed | For workup |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | For drying |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | Anhydrous | For salt formation |

| Hydrochloric Acid (in ether) | HCl | 36.46 | 2M solution | For salt formation |

Reaction Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Step-by-Step Procedure

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve N-methylaniline (1.0 eq) in anhydrous dichloromethane (DCM).

-

Cooling: Cool the solution to 0°C using an ice bath.

-

Addition of Chlorinating Agent: Slowly add sulfuryl chloride (1.0-1.1 eq), dissolved in a small amount of anhydrous DCM, to the stirred solution via the dropping funnel over a period of 30-60 minutes. Maintain the temperature below 5°C during the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.

-

Workup: Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases. Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extraction and Drying: Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification of the Free Base: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude 2-Chloro-N-methylaniline. Purify the crude product by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient.

-

Hydrochloride Salt Formation: Dissolve the purified 2-Chloro-N-methylaniline in anhydrous diethyl ether.[4] Slowly add a 2M solution of hydrochloric acid in diethyl ether with stirring. The hydrochloride salt will precipitate out of the solution.[3]

-

Isolation of the Final Product: Collect the precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a solid.

Safety and Handling: A Prerequisite for Success

The safe execution of this synthesis is of paramount importance. The following safety precautions must be strictly adhered to:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[9]

-

Fume Hood: All operations involving sulfuryl chloride and N-methylaniline must be conducted in a well-ventilated chemical fume hood.[10]

-

Sulfuryl Chloride Handling: Sulfuryl chloride is highly corrosive, toxic, and reacts violently with water.[9][10][11] It should be handled with extreme care. In case of skin contact, wash immediately with copious amounts of water.[9][10]

-

N-methylaniline Handling: N-methylaniline is toxic if swallowed, in contact with skin, or if inhaled.[16] Avoid contact and inhalation.

-

Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

| Analytical Technique | Expected Results |

| ¹H NMR | The proton NMR spectrum should show characteristic peaks for the aromatic protons, the N-H proton (as a broad singlet), and the N-methyl protons (as a singlet). The integration of these peaks should correspond to the expected proton count. |

| ¹³C NMR | The carbon NMR spectrum should display the expected number of signals for the aromatic carbons and the N-methyl carbon. |

| Mass Spectrometry (MS) | The mass spectrum should show a molecular ion peak corresponding to the mass of the free base (2-Chloro-N-methylaniline). The isotopic pattern for the chlorine atom should be observable.[17] |

| Melting Point | The melting point of the hydrochloride salt should be sharp and consistent with literature values. |

Conclusion: A Robust and Reliable Synthesis

This technical guide has provided a comprehensive and in-depth overview of the synthesis of this compound from N-methylaniline. By understanding the underlying reaction mechanism, carefully selecting the chlorinating agent, and adhering to the detailed experimental protocol and safety guidelines, researchers can reliably and safely produce this valuable chemical intermediate. The information presented herein is intended to empower scientists and professionals in their synthetic endeavors and contribute to the advancement of chemical and pharmaceutical research.

References

-

Reaction of N-methylaniline (2 equiv) with (chlorocarbonyl)disulfanyl... - ResearchGate. Available at: [Link]

-

The Chlorination of Anilines. Proof of the Existence of an N-Chloro Intermediate - ACS Publications. Available at: [Link]

-

Chlorination of Aniline and Methyl Carbanilate by N-Chlorosuccinimide and Synthesis of 1,3,5-Trichlorobenzene - ResearchGate. Available at: [Link]

-

The Chlorination of Anilines. Proof of the Existence of an N-Chloro Intermediate - Scite.ai. Available at: [Link]

-

N-Methyl Aniline & Anthraquino | PDF | Ammonia | Amine - Scribd. Available at: [Link]

-

2-Chloro-5-methylaniline - the NIST WebBook. Available at: [Link]

-

Safety data sheet - CPAChem. Available at: [Link]

-

Full article: Chlorination of Aniline and Methyl Carbanilate by N-Chlorosuccinimide and Synthesis of 1,3,5-Trichlorobenzene - Taylor & Francis Online. Available at: [Link]

-

This compound | C7H9Cl2N | CID 46739562 - PubChem. Available at: [Link]

- EP0500156A1 - Process for the preparation of 2-chloro and 2,6-dichloroanilines - Google Patents.

- US5068392A - Process for the preparation of 2-chloro and 2,6-dichloroanilines - Google Patents.

-

2-Chloro-5-methylaniline | C7H8ClN | CID 66770 - PubChem. Available at: [Link]

-

Cas 932-96-7,4-Chloro-N-methylaniline | lookchem. Available at: [Link]

-

Synthesis of Azobenzenes Using N-Chlorosuccinimide and DBU - PMC - NIH. Available at: [Link]

- CN112358404B - Preparation method of 2-chloro-6-methylaniline - Google Patents.

-

Synthesis of 2,6-dichloro-3-methylaniline - ResearchGate. Available at: [Link]

-

Preparation of 3-chloro-2-methylaniline - PrepChem.com. Available at: [Link]

-

Chlorination of Aniline and Methyl Carbanilate by N-Chlorosuccinimide and Synthesis of 1,3,5-Trichlorobenzene - Taylor & Francis Online. Available at: [Link]

- CN112358404A - Preparation method of 2-chloro-6-methylaniline - Google Patents.

-

2-Chloro-p-toluidine | C7H8ClN | CID 12007 - PubChem. Available at: [Link]

-

N-Chlorosuccinimide - Wikipedia. Available at: [Link]

-

2-Chloro-N-methylaniline CAS NO.932-32-1 - MIT-IVY. Available at: [Link]

-

Exploring the Properties and Applications of Aniline and N-Methylaniline - Yufeng. Available at: [Link]

-

Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate - PMC - NIH. Available at: [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. 2-chloro-6-methyl aniline: uses and synthesis_Chemicalbook [chemicalbook.com]

- 3. Buy 2,5-dichloro-N-methylaniline hydrochloride | 1193389-58-0 [smolecule.com]

- 4. Page loading... [guidechem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. scite.ai [scite.ai]

- 7. benchchem.com [benchchem.com]

- 8. tandfonline.com [tandfonline.com]

- 9. cdhfinechemical.com [cdhfinechemical.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. SULFURYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 12. researchgate.net [researchgate.net]

- 13. tandfonline.com [tandfonline.com]

- 14. N-Chlorosuccinimide - Wikipedia [en.wikipedia.org]

- 15. Synthesis of Azobenzenes Using N-Chlorosuccinimide and DBU - PMC [pmc.ncbi.nlm.nih.gov]

- 16. cpachem.com [cpachem.com]

- 17. 2-Chloro-5-methylaniline [webbook.nist.gov]

Spectroscopic data (NMR, IR, Mass Spec) of 2-Chloro-N-methylaniline hydrochloride

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Chloro-N-methylaniline Hydrochloride

This guide provides a comprehensive analysis of the spectroscopic data for this compound (C₇H₉Cl₂N), a compound of interest in synthetic chemistry and drug development.[1] As an analytical standard and synthetic intermediate, unambiguous structural confirmation is paramount. This document details the principles, experimental protocols, and expert interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, providing researchers with the necessary framework for its identification and quality control.

Molecular Structure and Spectroscopic Overview

This compound is the salt form of the secondary aromatic amine, 2-Chloro-N-methylaniline. The protonation of the nitrogen atom significantly influences its spectroscopic properties compared to the free base. This guide will dissect these characteristics, providing a holistic understanding of the molecule's spectral signature.

Molecular Structure Diagram

The following diagram illustrates the chemical structure of this compound.

Caption: Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential for confirming the substitution pattern on the aromatic ring and the nature of the N-methyl group.

Expertise & Rationale: Experimental Choices

The choice of solvent is critical for amine hydrochlorides. Deuterated dimethyl sulfoxide (DMSO-d₆) is preferred over chloroform (CDCl₃) for two primary reasons:

-

Solubility : Amine salts often have poor solubility in less polar solvents like CDCl₃. DMSO-d₆ is a highly polar aprotic solvent that readily dissolves these salts.

-

Proton Exchange : The acidic N-H proton is observable in DMSO-d₆. In solvents like D₂O, this proton would rapidly exchange with deuterium, rendering it invisible. In CDCl₃, its signal can be broad and difficult to identify.

Tetramethylsilane (TMS) is used as the internal standard for referencing chemical shifts to 0 ppm.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation : Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of DMSO-d₆.

-

Instrumentation : Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition :

-

Acquire data over a spectral width of 0-12 ppm.

-

Employ a pulse angle of 30-45 degrees with a relaxation delay of 1-2 seconds.

-

Accumulate 16-32 scans to ensure a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition :

-

Acquire data over a spectral width of 0-200 ppm.

-

Use a proton-decoupled pulse sequence.

-

A longer relaxation delay (5 seconds) and a larger number of scans (1024 or more) are required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

Data Interpretation and Discussion

While specific spectral data for the hydrochloride salt is not widely published, data for the parent compound, 2-chloro-N-methylaniline, is available and serves as a basis for interpretation.[2] The key differences expected upon protonation to the hydrochloride salt are a significant downfield shift of the N-H proton and adjacent aromatic protons, and the appearance of the N-H proton signal itself.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound in DMSO-d₆

| ¹H NMR | Predicted δ (ppm) | Multiplicity | Integration | Assignment |

| Aromatic Protons | 7.3 - 7.6 | Multiplet (m) | 4H | Ar-H |

| N-H Proton | > 10 (broad) | Singlet (s) | 1H | NH ₂⁺ |

| Methyl Protons | ~2.9 | Singlet (s) | 3H | N-CH ₃ |

| ¹³C NMR | Predicted δ (ppm) | Assignment | ||

| Aromatic C (C-N) | ~145 | C2-N | ||

| Aromatic C (C-Cl) | ~132 | C1-Cl | ||

| Aromatic C (CH) | 115 - 130 | Ar-CH | ||

| Methyl C | ~30 | N-C H₃ |

Note: Predicted values are based on data for the free base and known effects of protonation.[2]

-

¹H NMR : The four aromatic protons will appear as a complex multiplet due to their distinct chemical environments and coupling. The most significant feature for confirming the salt formation is the appearance of a broad singlet for the N-H₂⁺ proton at a very downfield chemical shift (typically >10 ppm). The N-methyl group protons appear as a sharp singlet around 2.9 ppm.

-

¹³C NMR : Six distinct signals are expected for the aromatic carbons, confirming the ortho-substitution pattern which removes the plane of symmetry. The carbon attached to the nitrogen (C-N) will be significantly deshielded. The methyl carbon signal appears upfield, consistent with an sp³-hybridized carbon attached to a heteroatom.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of functional groups within a molecule, providing a valuable "fingerprint" for identification.

Expertise & Rationale: Discerning Key Features

For this compound, the most diagnostic region is the N-H stretching area. As a secondary amine salt, it will exhibit a broad and strong absorption band characteristic of an R₂NH₂⁺ group, which is distinctly different from the single, sharp N-H stretch of a non-protonated secondary amine.[3][4][5] The C-N and C-Cl stretching vibrations also provide confirmatory evidence.

Experimental Protocol: IR Data Acquisition

-

Sample Preparation : Prepare a potassium bromide (KBr) pellet. Mix ~1 mg of the sample with ~100 mg of dry, spectroscopic-grade KBr. Grind the mixture thoroughly to a fine powder and press it into a transparent disc using a hydraulic press.

-

Instrumentation : Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition :

-

Collect a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and collect the sample spectrum.

-

Scan over the range of 4000-400 cm⁻¹.

-

Co-add 16-32 scans to improve the signal-to-noise ratio.

-

Data Interpretation and Discussion

Table 2: Key IR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibration Type | Expected Intensity |

| 3200 - 2500 | N-H₂⁺ stretch (ammonium salt) | Strong, Broad |

| 3100 - 3000 | Aromatic C-H stretch | Medium |

| 2980 - 2850 | Aliphatic C-H stretch (methyl group) | Medium-Weak |

| ~1600, ~1475 | Aromatic C=C ring stretch | Medium-Strong |

| 1335 - 1250 | Aromatic C-N stretch | Strong |

| 800 - 600 | C-Cl stretch | Strong |

| 780 - 740 | C-H out-of-plane bend (ortho-disubstitution) | Strong |

-

The most prominent feature is the very broad and strong absorption in the 3200-2500 cm⁻¹ region, which is characteristic of the N-H stretching in an ammonium salt.[3][4]

-

The aromatic C-N stretching vibration is typically strong for aromatic amines and is found in the 1335-1250 cm⁻¹ region.[4]

-

The strong band in the fingerprint region corresponding to the C-Cl stretch and the C-H out-of-plane bending pattern indicative of ortho-disubstitution further corroborate the structure.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of molecular weight and structural features. For the hydrochloride salt, analysis is typically performed on the free base after in-source dissociation.

Expertise & Rationale: Ionization and Fragmentation

Electron Ionization (EI) is a robust technique for analyzing relatively volatile and thermally stable compounds like 2-Chloro-N-methylaniline.[6] The high energy of EI (70 eV) leads to extensive and reproducible fragmentation patterns that serve as a molecular fingerprint. The most critical feature to recognize is the isotopic pattern of chlorine. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 natural abundance. Therefore, any fragment containing a chlorine atom will appear as a pair of peaks (M⁺ and M+2) separated by two m/z units, with the M+2 peak having about one-third the intensity of the M⁺ peak.[6][7]

Experimental Protocol: MS Data Acquisition

-

Sample Introduction : Introduce the sample via a direct insertion probe or a Gas Chromatography (GC) inlet if sample purity is a concern.

-

Instrumentation : Utilize a mass spectrometer equipped with an Electron Ionization (EI) source (e.g., a Quadrupole or Ion Trap analyzer).

-

Data Acquisition :

-

Ionization Mode : Electron Ionization (EI) at 70 eV.

-

Source Temperature : 200-230 °C.

-

Mass Range : Scan from m/z 40 to 300 to ensure capture of the molecular ion and relevant fragments.

-

Data Interpretation and Discussion

The mass spectrum will be that of the free base, 2-Chloro-N-methylaniline (MW ≈ 141.6 g/mol ), as the HCl will be lost upon volatilization and ionization.

Table 3: Predicted Mass Spectrometry Fragmentation Data

| m/z (Nominal) | Proposed Fragment Ion | Notes |

| 141 / 143 | [M]⁺˙ (Molecular Ion) | The base peak. The 3:1 isotopic pattern confirms the presence of one Cl atom. |

| 126 / 128 | [M - CH₃]⁺ | Loss of the methyl radical. |

| 106 | [M - Cl]⁺ | Loss of a chlorine radical. |

| 91 | [C₇H₇]⁺ or [C₆H₅N]⁺ | Tropylium ion or other rearrangement fragment. |

-

Molecular Ion (m/z 141/143) : The presence of a strong molecular ion peak is expected. The characteristic [M]⁺/[M+2]⁺ isotopic cluster in a 3:1 ratio is definitive proof of a monochlorinated compound.[6]

-

Key Fragments : The primary fragmentation pathways involve the loss of radicals from the molecular ion.[8] The loss of a chlorine radical (Cl•) to give a fragment at m/z 106 is a common pathway for chloroaromatic compounds.[7][9] Another expected fragmentation is the loss of the methyl radical (•CH₃) to yield a fragment at m/z 126/128.

Fragmentation Pathway Diagram

The following diagram illustrates the primary fragmentation pathways for 2-Chloro-N-methylaniline under EI conditions.

Caption: Primary EI fragmentation of 2-Chloro-N-methylaniline.

Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a self-validating system for the comprehensive structural elucidation and identification of this compound. ¹H and ¹³C NMR confirm the precise arrangement of protons and carbons, IR spectroscopy identifies key functional groups and confirms the protonated amine salt structure, and Mass Spectrometry verifies the molecular weight and elemental composition through its fragmentation and isotopic patterns. This guide equips researchers with the foundational knowledge and practical protocols to confidently characterize this important chemical entity.

References

-

WikiEducator . Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). [Link]

-

PubMed . [Influence of solvents on IR spectrum of aromatic amines]. [Link]

-

Illinois State University . Infrared Spectroscopy. [Link]

-

University of Calgary . Infrared Spectroscopy Tutorial: Amines. [Link]

-

Chemistry LibreTexts . 24.10: Spectroscopy of Amines. [Link]

-

Royal Society of Chemistry . N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes - Supporting Information. [Link]

-

PubChem . 2-Chloro-p-toluidine | C7H8ClN | CID 12007. [Link]

-

PubChem . This compound | C7H9Cl2N | CID 46739562. [Link]

-

ACS Publications . Absorption Spectroscopic Study of the Complexation of C70 with Aniline and Substituted Anilines. [Link]

-

Chemguide . Mass spectra - fragmentation patterns. [Link]

Sources

- 1. This compound | C7H9Cl2N | CID 46739562 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. wikieducator.org [wikieducator.org]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. benchchem.com [benchchem.com]

A Technical Guide to the Solubility of 2-Chloro-N-methylaniline Hydrochloride in Organic Solvents

Abstract

This in-depth technical guide provides a comprehensive analysis of the solubility characteristics of 2-Chloro-N-methylaniline hydrochloride in organic solvents. Addressed to researchers, scientists, and professionals in drug development, this document navigates the theoretical underpinnings of solubility, outlines a robust experimental protocol for its determination, and explores predictive modeling as a tool for estimating solubility in the absence of extensive empirical data. By synthesizing fundamental chemical principles with practical laboratory methods, this guide serves as an essential resource for formulation, purification, and reaction optimization involving this compound.

Introduction: The Critical Role of Solubility

Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a fundamental parameter in chemical and pharmaceutical sciences. For an active pharmaceutical ingredient (API) or a chemical intermediate like this compound, its solubility profile dictates a wide range of applications, from the feasibility of a synthetic route to the bioavailability of a final drug product. Understanding and quantifying the solubility of this hydrochloride salt in various organic solvents is paramount for processes such as:

-

Reaction Chemistry: Ensuring reactants are in the same phase for optimal reaction kinetics.

-

Purification and Crystallization: Selecting appropriate anti-solvents and crystallization media.

-

Formulation Development: Designing stable and effective dosage forms.[1]

-

Analytical Method Development: Preparing solutions for analysis by techniques like HPLC.

This guide will provide the foundational knowledge and practical tools necessary to approach the solubility of this compound with scientific rigor.

Theoretical Framework: Predicting Solubility Behavior

The dissolution of this compound is a complex interplay of intermolecular forces between the solute and the solvent. As a salt of a secondary amine, its structure offers distinct features that govern its solubility.

Molecular Structure and Polarity

This compound is an ionic compound, consisting of the protonated 2-chloro-N-methylanilinium cation and a chloride anion. This ionic nature imparts a high degree of polarity. The general principle of "like dissolves like" suggests that it will exhibit greater solubility in polar solvents capable of stabilizing these ions.[2]

The structure of the cation itself—an aromatic ring with a chloro-substituent and an N-methyl group—contributes a degree of lipophilicity. This "amphiphilic" character suggests that while highly non-polar solvents will be poor solvents, some organic solvents with intermediate polarity might show some dissolving power.

The Role of the Solvent

The choice of an organic solvent is critical, and its properties will dictate the extent of dissolution. Key solvent characteristics to consider include:

-

Polarity and Dielectric Constant: Polar solvents with high dielectric constants are more effective at overcoming the lattice energy of the salt and solvating the resulting ions.

-

Hydrogen Bonding Capability: Protic solvents (e.g., alcohols) can act as hydrogen bond donors, interacting favorably with the chloride anion. Aprotic polar solvents (e.g., acetone, DMSO) can act as hydrogen bond acceptors.

-

Solvent-Solute Interactions: The overall free energy change of dissolution depends on the balance between the energy required to break solute-solute and solvent-solvent interactions and the energy released from forming solute-solvent interactions.

The interplay of these factors is visualized in the workflow below:

Caption: Factors influencing the solubility of this compound.

Experimental Determination of Solubility

In the absence of readily available literature data for this compound, a robust experimental approach is necessary. The isothermal equilibrium method is a widely accepted and reliable technique for determining solubility.[3]

Principle of the Isothermal Equilibrium Method

This method involves creating a saturated solution of the compound in the solvent of interest at a constant temperature. By allowing the system to reach equilibrium, the concentration of the dissolved solute in the supernatant represents the solubility of the compound under those conditions.

Detailed Experimental Protocol

Objective: To determine the equilibrium solubility of this compound in a range of organic solvents at a specified temperature (e.g., 25 °C).

Materials:

-

This compound (purity >99%)

-

Selected organic solvents (analytical grade), such as methanol, ethanol, acetone, ethyl acetate, dichloromethane, and toluene.

-

Thermostatic shaker bath or incubator

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) and column (e.g., C18)

-

Volumetric flasks, pipettes, and vials

-

Syringe filters (e.g., 0.22 µm PTFE)

Procedure:

-

Preparation of Suspensions: Add an excess amount of this compound to a known volume of each selected solvent in sealed glass vials. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Place the vials in a thermostatic shaker bath set to the desired constant temperature. Agitate the suspensions for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary experiments may be needed to determine the optimal equilibration time.

-

Phase Separation: After equilibration, allow the vials to stand at the same temperature to permit the settling of undissolved solids. Centrifuge the vials to further separate the solid and liquid phases.[3]

-

Sample Preparation for Analysis: Carefully withdraw an aliquot of the clear supernatant. Filter the aliquot through a syringe filter to remove any remaining solid particles.

-

Quantification: Dilute the filtered supernatant with a suitable mobile phase to a concentration within the calibrated range of the HPLC method. Analyze the diluted sample by HPLC to determine the concentration of this compound.

-

Data Analysis: Calculate the solubility from the measured concentration and the dilution factor. Express the results in units such as mg/mL or g/100g of solvent. The experiment should be performed in triplicate for each solvent to ensure reproducibility.

The workflow for this experimental protocol is illustrated below:

Caption: Experimental workflow for the isothermal equilibrium solubility determination.

Predictive Approaches to Solubility

When experimental data is unavailable, computational models can provide valuable estimations of solubility. These methods are particularly useful in early-stage development for solvent screening.

Hansen Solubility Parameters (HSP)

Hansen Solubility Parameters are a powerful tool for predicting miscibility and solubility based on the principle that "like dissolves like." HSP quantifies this by dividing the total cohesive energy of a substance into three components:

-

δD (Dispersion): Arising from atomic forces.

-

δP (Polar): Arising from intermolecular dipole moments.

-

δH (Hydrogen Bonding): Arising from electron exchange.

A solvent is likely to dissolve a solute if their HSP values are similar. The "distance" (Ra) between the HSP of two substances can be calculated, with smaller distances indicating higher affinity. While specific HSP values for this compound are not readily published, they can be estimated using group contribution methods.

Machine Learning and QSPR Models

Quantitative Structure-Property Relationship (QSPR) models and machine learning algorithms are increasingly used to predict solubility.[2][4][5] These models are trained on large datasets of known solubility data and use molecular descriptors to predict the solubility of new compounds.[2][4][5] While building a specific model for this compound would be a significant undertaking, existing models for similar chemical spaces may provide useful, albeit approximate, predictions.

Expected Solubility Profile and Discussion

Based on the theoretical principles discussed, a qualitative solubility profile for this compound can be hypothesized. This provides a starting point for experimental investigation and solvent selection.

| Solvent Class | Example Solvents | Expected Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High to Moderate | The ionic nature of the salt is well-solvated by the high polarity and hydrogen-bonding capabilities of these solvents. |

| Polar Aprotic | Acetone, DMSO | Moderate to Low | These solvents have high polarity to solvate the ions but lack the hydrogen-bond donating ability to strongly interact with the chloride anion. |

| Chlorinated | Dichloromethane, Chloroform | Low to Very Low | While moderately polar, their ability to stabilize the separated ions is limited, leading to poor dissolution of the ionic lattice. |

| Non-Polar | Toluene, Hexane | Very Low / Insoluble | These solvents lack the polarity required to overcome the crystal lattice energy of the ionic compound. |

Note: This table represents a qualitative prediction. For a related compound, 2,5-dichloro-N-methylaniline hydrochloride, it was noted to be sparingly soluble in chloroform and slightly soluble in methanol, which aligns with these general principles.[6]

Conclusion and Future Work

This technical guide has established a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. While a lack of published quantitative data necessitates an experimental approach, the theoretical principles and detailed protocols provided herein offer a clear path forward for researchers.

Future work should focus on the systematic experimental determination of this compound's solubility in a diverse range of pharmaceutically and synthetically relevant solvents. The generation of such empirical data would be a valuable contribution to the chemical sciences, enabling more efficient process development and formulation design. Furthermore, this data could be used to develop and validate a specific QSPR model for this class of compounds, enhancing our predictive capabilities.

References

- 1. 2-CHLORO-N-METHYLANILINE price,buy 2-CHLORO-N-METHYLANILINE - chemicalbook [chemicalbook.com]

- 2. Machine learning with physicochemical relationships: solubility prediction in organic solvents and water - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Enhancing predictive models for solubility in multicomponent solvent systems using semi-supervised graph neural networks - Digital Discovery (RSC Publishing) [pubs.rsc.org]

- 4. echemi.com [echemi.com]

- 5. researchgate.net [researchgate.net]

- 6. Buy 2,5-dichloro-N-methylaniline hydrochloride | 1193389-58-0 [smolecule.com]

An In-Depth Technical Guide to the Thermal Stability and Decomposition of 2-Chloro-N-methylaniline Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the thermal stability and decomposition profile of 2-Chloro-N-methylaniline hydrochloride (C₇H₉Cl₂N). As a crucial intermediate in the synthesis of various pharmaceuticals and specialty chemicals, a thorough understanding of its thermal behavior is paramount for ensuring process safety, optimizing reaction conditions, and maintaining product purity. This document synthesizes theoretical knowledge with practical, field-proven insights to deliver a self-validating framework for the thermal analysis of this compound. Detailed experimental protocols for thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are provided, alongside a proposed thermal decomposition pathway elucidated through analogous chemical systems.

Introduction: The Significance of this compound in Modern Synthesis

This compound is a substituted aromatic amine hydrochloride salt that serves as a versatile building block in organic synthesis. Its unique structural features, comprising a chlorinated benzene ring and an N-methylated amino group, make it a key precursor in the production of a range of target molecules, including but not limited to, pharmaceuticals, agrochemicals, and dyes. The hydrochloride form enhances the compound's stability and solubility in certain solvents, facilitating its use in various reaction media.

However, the presence of both a halogen substituent and a secondary amine hydrochloride moiety introduces potential thermal liabilities. Understanding the temperature thresholds at which decomposition initiates, the energetics of these processes, and the nature of the resulting decomposition products is not merely an academic exercise. It is a critical aspect of process safety, enabling the design of robust manufacturing protocols that mitigate risks of thermal runaways, pressure build-up, and the formation of hazardous byproducts. This guide aims to provide the necessary framework for this understanding.

Thermal Stability Profile: A Synthesized Overview

Due to a lack of specific, publicly available experimental data for this compound, the following thermal stability profile is constructed based on the analysis of structurally similar compounds, including N-methylaniline, chloroanilines, and other amine hydrochlorides.

| Parameter | Expected Behavior and Rationale |

| Melting Point (Tₘ) | As a hydrochloride salt, this compound is a crystalline solid at ambient temperature. Its melting point is expected to be significantly higher than its free base counterpart due to the ionic nature of the salt. The melting process will likely be followed closely by or overlap with the onset of decomposition. |

| Onset of Decomposition (Tₒ) | The initial decomposition step for many amine hydrochlorides involves the loss of hydrogen chloride (HCl) gas. This is a well-documented pathway and is anticipated to be the primary initial thermal event for this compound. This dehydrochlorination would yield the free base, 2-Chloro-N-methylaniline. |

| Major Decomposition Stages | Following the initial loss of HCl, the resulting 2-Chloro-N-methylaniline would undergo further thermal degradation. Based on studies of N-methylaniline and chloroanilines, this is likely to be a multi-stage process involving the cleavage of the N-methyl group, fragmentation of the aromatic ring, and potential elimination of the chlorine substituent. |

| Hazardous Decomposition Products | The thermal decomposition of this compound is expected to generate a range of hazardous substances. These may include, but are not limited to, hydrogen chloride, nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and various chlorinated organic fragments. The formation of toxic fumes is a significant safety consideration.[1] |

Experimental Protocols for Thermal Characterization

To empirically determine the thermal stability of this compound, a combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is essential. The following protocols are designed to provide a robust and self-validating analytical workflow.

Thermogravimetric Analysis (TGA) Workflow

TGA measures the change in mass of a sample as a function of temperature, providing quantitative information about decomposition temperatures and the mass of volatile products.

Causality Behind Experimental Choices:

-

Homogenization: Ensures that the analyzed sample is representative of the bulk material, leading to more reproducible results.

-